alpha-(4-Hydroxyphenylimino)-P-cresol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3246-65-9 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H11NO2/c15-12-5-1-10(2-6-12)9-14-11-3-7-13(16)8-4-11/h1-9,15-16H |
InChI Key |
LJMQHGKETUOVSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Contextualization Within Schiff Base Chemistry
Schiff bases, first reported by Hugo Schiff in 1864, are a versatile class of organic compounds typically synthesized through the nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone), followed by dehydration to form an imine. researchgate.net This reaction is reversible and generally acid-catalyzed. The defining feature of a Schiff base is the azomethine or imine group, where a carbon atom is double-bonded to a nitrogen atom. This C=N bond is a key locus of chemical reactivity and is responsible for many of the characteristic properties of these compounds.
Structural Characteristics of the Hydroxyphenylimino Cresol Framework
The hydroxyphenylimino-cresol framework of alpha-(4-Hydroxyphenylimino)-P-cresol is characterized by several key structural features that dictate its chemical and physical properties. The molecule consists of two phenyl rings linked by an imine bridge. One ring is derived from p-cresol (B1678582) and the other from 4-aminophenol, with each bearing a hydroxyl group.
A critical aspect of the structure of this compound and related hydroxy-substituted Schiff bases is the phenomenon of tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of this Schiff base, two primary forms of tautomerism are possible: keto-enol and phen-imine. The presence of hydroxyl groups on the aromatic rings allows for proton transfer, leading to an equilibrium between the phenol-imine (enol) form and the keto-amine (keto) form. researchgate.netasianpubs.org This equilibrium can be influenced by factors such as the solvent, temperature, and pH.
The phenol-imine tautomer is characterized by the presence of O-H and C=N bonds, while the keto-amine tautomer features C=O and N-H bonds. This tautomeric equilibrium is fundamental to the photochromic and thermochromic properties observed in many Schiff bases. rsc.org Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Thermochromism is a similar reversible change in color with temperature. These properties arise from the different electronic configurations and, consequently, the different colors of the tautomeric forms.
The spatial arrangement of the molecule is also a significant structural characteristic. X-ray crystallographic studies of similar aromatic Schiff bases reveal that the two phenyl rings are typically not coplanar. For instance, in 4-fluoro-N-(4-hydroxybenzylidene)aniline, the benzene (B151609) ring planes are inclined at an angle of 50.52 (8)°. nih.govresearchgate.net This twisting is a common feature in N-aryl substituted Schiff bases and influences the extent of electronic communication between the two aromatic systems.
Below is a table summarizing key structural and physical properties of this compound.
| Property | Value |
| IUPAC Name | 4-[(4-hydroxyphenyl)iminomethyl]phenol |
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.23 g/mol |
| Canonical SMILES | C1=CC(=CC=C1C=NC2=CC=C(C=C2)O)O |
| InChI Key | LJMQHGKETUOVSG-UHFFFAOYSA-N |
Contemporary Significance and Research Trajectories
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.
The ¹H-NMR spectrum of Schiff bases in this class provides characteristic signals that confirm the formation of the imine linkage and the presence of the phenolic and aromatic protons. nih.gov A sharp singlet corresponding to the azomethine proton (-CH=N-) is typically observed in the downfield region, generally between δ 8.0 and 9.0 ppm. nih.govjetir.org The protons of the hydroxyl groups (-OH) give rise to singlets that can vary in their chemical shift depending on the solvent and concentration, but are often found in the range of δ 9.0 to 10.0 ppm. nih.gov The aromatic protons on the two phenyl rings appear as multiplets in the region of δ 6.7 to 8.7 ppm. nih.gov
The ¹³C-NMR spectrum further corroborates the structure, with the azomethine carbon atom exhibiting a characteristic signal around δ 160 ppm. The carbons of the phenyl rings appear in the aromatic region (δ 115-160 ppm), and the specific chemical shifts are influenced by the substitution pattern.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and Related Schiff Bases
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Phenolic -OH | 9.31 - 9.72 (singlet) | - |
| Azomethine -CH=N- | 8.38 - 8.89 (singlet) | ~160 |
| Aromatic C-H | 6.74 - 8.66 (multiplet) | 115 - 160 |
Note: The chemical shift values are typical ranges observed for this class of Schiff bases and may vary slightly based on solvent and experimental conditions. nih.gov
To complement experimental data, theoretical calculations of NMR chemical shifts are often performed using computational methods such as Density Functional Theory (DFT). researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net These computational studies provide valuable insights into the electronic structure and can help in the precise assignment of ambiguous signals in the experimental spectra. The calculated chemical shifts for similar Schiff base structures have shown good agreement with experimental values, aiding in the confirmation of the proposed molecular structure. researchgate.net
Vibrational Spectroscopy: FTIR and Raman Investigations
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong band in the region of 1600-1630 cm⁻¹ is indicative of the C=N stretching vibration of the imine group, a hallmark of Schiff base formation. nih.govatlantis-press.com The broad absorption band typically observed in the range of 3200-3400 cm⁻¹ is attributed to the O-H stretching of the phenolic hydroxyl groups. nih.gov The presence of aromatic C=C stretching vibrations is confirmed by bands in the 1450-1600 cm⁻¹ region.
Table 2: Key FTIR and Raman Vibrational Frequencies for this compound and Analogous Compounds
| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretching (Phenolic) | 3200 - 3400 (broad) | - |
| C-H Stretching (Aromatic) | ~3050 | ~3050 |
| C=N Stretching (Imine) | 1608 - 1656 | - |
| C=C Stretching (Aromatic) | 1500 - 1600 | 1500 - 1600 |
Note: These are characteristic frequency ranges and the exact positions can vary. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible absorption spectroscopy provides information about the electronic transitions within the molecule. Schiff bases containing aromatic rings exhibit characteristic absorption bands in the UV-Vis region. For compounds similar to this compound, absorption peaks are typically observed which are attributed to π-π* and n-π* electronic transitions within the aromatic rings and the azomethine group. researchgate.netresearchgate.net The position of these absorption maxima can be influenced by the solvent polarity.
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also be used to characterize these compounds. The emission spectra provide insights into the electronic structure and relaxation pathways of the molecule.
Table 3: Electronic Absorption and Emission Maxima for Related Schiff Bases
| Spectroscopic Technique | Wavelength (nm) | Transition |
|---|---|---|
| UV-Vis Absorption | ~258 and ~350 | π-π* and n-π* |
| Fluorescence Emission | Dependent on excitation wavelength | - |
Note: The absorption and emission wavelengths are for structurally similar Schiff bases and can serve as a reference. researchgate.netresearchgate.net
Mass Spectrometric Techniques for Molecular Confirmation (LC/MS, GC/MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are employed for the analysis of Schiff bases. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (213.23 g/mol ). nih.gov Computational tools can predict the collision cross-section (CCS) values for different adducts of the molecule, which can be compared with experimental data from ion mobility-mass spectrometry. nih.gov
Table 4: Predicted Mass Spectrometric Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 214.08626 | 144.7 |
| [M+Na]⁺ | 236.06820 | 152.7 |
| [M-H]⁻ | 212.07170 | 150.7 |
Source: PubChem CID 473148 nih.gov
Solid-State Structural Analysis: Powder X-ray Diffraction (XRD)
Theoretical and Computational Chemistry of Hydroxyphenylimino Cresol Derivatives
Density Functional Theory (DFT) Investigations of Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating parameters such as bond lengths, bond angles, and dihedral angles, DFT allows for the optimization of molecular geometries. For hydroxyphenylimino-cresol derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can elucidate the electronic properties and reactivity of the molecule.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
In studies of similar Schiff base compounds, DFT has been used to calculate global reactivity descriptors. These descriptors, including electronegativity (χ), chemical hardness (η), and global softness (S), are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. For instance, a higher chemical hardness, indicated by a larger HOMO-LUMO gap, points to lower reactivity and higher kinetic stability.
Table 1: Illustrative Global Reactivity Descriptors for a Hydroxyphenylimino-Cresol Derivative (Calculated via DFT)
| Parameter | Formula | Typical Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -6.2 | Electron-donating capacity |
| LUMO Energy (ELUMO) | - | -1.8 | Electron-accepting capacity |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | 6.2 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.8 | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | 4.0 | Power to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | 2.2 | Resistance to change in electron distribution |
Note: The values in this table are representative and intended for illustrative purposes based on typical DFT calculations for phenolic Schiff bases.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is crucial for understanding the photophysical properties of compounds like alpha-(4-Hydroxyphenylimino)-P-cresol, such as their absorption and emission of light. TD-DFT calculations can predict the electronic absorption spectra by determining the energies of electronic transitions from the ground state to various excited states.
These calculations provide information on the maximum absorption wavelength (λmax), which corresponds to the energy required to promote an electron from the HOMO to the LUMO. The results from TD-DFT are often compared with experimental UV-Vis spectra to validate the computational model. The analysis of these transitions helps in understanding the nature of the excited states, for example, whether they involve localized electronic transitions or intramolecular charge transfer (ICT). In many phenolic Schiff bases, photoexcitation leads to a charge transfer from the phenol (B47542) moiety to the imine group.
Mechanistic Studies of Excited-State Intramolecular Proton Transfer (ESIPT) in Related Compounds
Many hydroxyphenylimino-cresol derivatives possess both a proton donor (the hydroxyl group) and a proton acceptor (the imine nitrogen) in close proximity, making them candidates for Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This process involves the transfer of a proton from the hydroxyl group to the imine nitrogen upon photoexcitation. nih.gov ESIPT leads to the formation of a transient tautomer with different electronic and photophysical properties. nih.gov
Computational studies, often employing TD-DFT, are instrumental in elucidating the mechanism of ESIPT. By constructing potential energy surfaces for both the ground and excited states, researchers can determine the energy barriers for the proton transfer process. A low energy barrier in the excited state and a high barrier in the ground state are characteristic of efficient ESIPT. This process often results in a large Stokes shift, which is the difference between the absorption and emission maxima, a desirable property for applications in molecular sensors and light-emitting materials. aip.org The photocycle involves the excitation of the stable enol form, followed by a rapid, radiationless proton transfer to the keto tautomer in the excited state, which then emits fluorescence at a longer wavelength before relaxing back to the ground state enol form. nih.gov
Computational Modeling of Molecular Interactions
Computational modeling can be used to study the non-covalent interactions of hydroxyphenylimino-cresol derivatives with other molecules or their behavior in different solvent environments. For instance, the Polarizable Continuum Model (PCM) can be integrated with DFT and TD-DFT calculations to simulate the effect of a solvent on the electronic structure and absorption spectra of the molecule.
Furthermore, molecular docking simulations can predict the binding affinity and interaction modes of these compounds with biological macromolecules, such as proteins or DNA. These studies are valuable in fields like medicinal chemistry to understand the potential biological activity of these derivatives. By modeling the interactions at the molecular level, researchers can identify key structural features responsible for binding and guide the design of new compounds with enhanced activity. mdpi.com
Quantum Chemical Calculations for Reactive Pathways
Quantum chemical calculations are employed to explore the potential reactive pathways of hydroxyphenylimino-cresol derivatives. nih.gov By mapping the potential energy surface, it is possible to identify transition states and calculate the activation energies for various chemical reactions, such as hydrolysis or oxidation. mdpi.comchemrxiv.org This information is vital for understanding the stability of the compound under different conditions and for predicting its degradation products.
For example, the hydrolysis of the imine bond is a common reaction for Schiff bases. Quantum chemical calculations can model the step-by-step mechanism of this reaction, including the initial attack of a water molecule and the subsequent bond cleavage, to determine the most favorable pathway. mdpi.com These theoretical predictions of reaction mechanisms can be corroborated with experimental kinetic studies.
Functional Applications and Interdisciplinary Research of Alpha 4 Hydroxyphenylimino P Cresol and Analogues
Coordination Chemistry and Metal Ion Complexation
The coordination chemistry of Schiff bases is a vast and well-explored field, driven by their ability to form stable complexes with a wide array of metal ions. orientjchem.orgnih.gov Compounds like alpha-(4-Hydroxyphenylimino)-P-cresol, which contain O and N donor atoms, can act as chelating ligands, binding to a central metal ion to form stable ring structures. The stability and properties of these metal complexes are influenced by the nature of the metal ion and the specific structure of the Schiff base ligand. sapub.org
The selective separation of metal ions from complex mixtures is crucial in fields such as hydrometallurgy, nuclear waste management, and environmental remediation. nih.gov Schiff base ligands are particularly promising for these applications due to their ability to selectively coordinate with specific metal ions. acs.org Polydentate ligands with mixed hard oxygen and soft nitrogen donor centers, a key feature of this compound, are especially effective for the separation of actinides, such as uranium, from lanthanides. acs.org
The design of these ligands focuses on creating a coordination environment that preferentially binds to the target metal ion. For instance, studies on hydrophilic Schiff bases have demonstrated their capacity to readily coordinate with the uranyl(VI) cation (UO₂²⁺) while showing significantly less affinity for trivalent lanthanide cations. This selectivity forms the basis for separation processes like solvent extraction, where the Schiff base ligand can act as a holdback reagent, keeping the target actinyl ion in the aqueous phase while other ions are extracted into an organic phase. Research has also focused on immobilizing Schiff base ligands onto solid supports, such as silica (B1680970) or magnetic nanoparticles, to create highly efficient and reusable adsorbents for the selective removal of uranium and thorium from acidic solutions. acs.orgresearchgate.net The effectiveness of these systems relies on the strong and selective interaction between the ligand's donor atoms and the targeted metal ion. researchgate.net
| Ligand Type | Target Ions | Separation Principle | Key Findings |
| Magnetic Nanoparticles with MeOSalophen Schiff Base | Uranium(VI) | Selective solid-phase extraction from rare earth leachates. | High selectivity and adsorption capacity for U(VI) (63 ± 3 mg/g) at pH 6. acs.org |
| Hydrophilic Schiff Bases (e.g., H₂salen-SO₃) | Uranyl(VI) vs. Lanthanide(III) | Aqueous complexation to "hold back" uranyl ions during solvent extraction. | Achieved holdback factors for uranyl(VI) of up to 3 orders of magnitude. |
| Silica-Functionalized Schiff Base | Uranium and Thorium | Adsorption from acidic aqueous solutions. | High reusability over multiple loading-elution cycles and faster kinetics than pure Schiff base crystals. researchgate.net |
The interaction between Schiff base ligands and the uranyl(VI) ion can be thoroughly investigated using various spectroscopic techniques. Methods such as Infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into the coordination mode and the structure of the resulting complexes. tandfonline.comresearchgate.net
When a Schiff base like this compound coordinates to the UO₂²⁺ ion, characteristic changes are observed in its spectra.
IR Spectroscopy: A key indicator of complexation is the shift in the vibrational frequency of the azomethine (C=N) group. This band typically shifts to a lower frequency upon coordination of the imine nitrogen to the uranium center, confirming the involvement of this group in bonding. tandfonline.com Additionally, changes in the bands associated with the phenolic (O-H) group can indicate deprotonation and coordination of the oxygen atom.
UV-Visible Spectroscopy: The electronic spectra of the Schiff base ligand show absorption bands related to π→π* and n→π* transitions within the aromatic rings and the azomethine group. Upon complexation, these bands may shift (typically a bathochromic or red shift), and new charge-transfer bands may appear, indicating the formation of the uranyl complex. researchgate.net
NMR Spectroscopy: ¹H NMR studies can confirm the coordination mode. The signal for the phenolic -OH proton typically disappears upon complexation due to deprotonation. The signal for the azomethine proton (-CH=N-) often shifts downfield, further confirming the coordination of the nitrogen atom to the metal center. tandfonline.com
These spectroscopic methods are crucial for characterizing the structure of uranyl-Schiff base complexes and understanding the nature of the metal-ligand bond. nih.govresearchgate.netrsc.org
| Spectroscopic Technique | Observed Change Upon UO₂²⁺ Complexation | Interpretation |
| Infrared (IR) | Shift of the ν(C=N) band to a lower wavenumber. | Coordination of the azomethine nitrogen to the uranium ion. tandfonline.com |
| Disappearance of the broad ν(O-H) band. | Deprotonation of the phenolic hydroxyl group and coordination of the oxygen. tandfonline.com | |
| UV-Visible | Bathochromic shift (red shift) of ligand-centered π→π* and n→π* transitions. | Alteration of the ligand's electronic structure upon coordination. researchgate.net |
| ¹H NMR | Disappearance of the phenolic -OH proton signal. | Deprotonation and chelation via the oxygen atom. tandfonline.com |
| Downfield shift of the azomethine -CH=N- proton signal. | Involvement of the imine nitrogen in coordination. tandfonline.com |
Schiff bases are highly effective ligands for a wide variety of transition metal ions, including cobalt(II), nickel(II), copper(II), and zinc(II). orientjchem.orgnih.govresearchgate.net The resulting complexes exhibit diverse coordination geometries and electronic properties, making them relevant in fields ranging from catalysis to materials science. nih.govnih.gov Ligands like this compound can act as tridentate or tetradentate chelating agents, depending on the specific structure and reaction conditions, forming stable complexes with octahedral, tetrahedral, or square planar geometries. sapub.orgnih.gov
The characterization of these complexes relies heavily on spectroscopic analysis and magnetic susceptibility measurements.
Electronic Spectra and Magnetic Moments: These measurements are used to determine the geometry of the complex. For example, Co(II) complexes are often octahedral or tetrahedral, which can be distinguished by their distinct d-d electronic transitions and magnetic moment values. orientjchem.org
IR Spectra: As with uranium complexation, a shift in the C=N stretching frequency is a primary indicator of coordination to the transition metal ion. orientjchem.org
NMR Spectra: For diamagnetic complexes, such as those of Zn(II), ¹H NMR provides definitive evidence of ligand coordination through shifts in proton signals. orientjchem.org
The study of these complexes is a cornerstone of coordination chemistry, providing fundamental insights into metal-ligand interactions and leading to the development of new materials with tailored electronic and magnetic properties. nih.gov
| Metal Ion | Typical Coordination Geometry | Spectroscopic/Magnetic Signature |
| Co(II) | Octahedral or Tetrahedral | Characterized by specific d-d transitions in the visible spectrum and magnetic moments. orientjchem.org |
| Ni(II) | Octahedral or Square Planar | Often diamagnetic in square planar geometry; paramagnetic in octahedral geometry. nih.gov |
| Cu(II) | Square Planar or Distorted Octahedral | Typically exhibits a broad d-d transition band in the visible spectrum. orientjchem.org |
| Zn(II) | Tetrahedral | Diamagnetic; coordination confirmed by shifts in ¹H NMR and IR spectra. nih.gov |
Photoprotective Applications in Materials Science
Many polymeric materials are susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. This photodegradation leads to undesirable changes such as discoloration, cracking, and loss of mechanical properties. specialchem.com To mitigate these effects, UV stabilizers are incorporated into the polymer matrix. These additives function by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thereby protecting the polymer. nih.gov
Compounds containing hydroxyphenyl groups, such as this compound, are explored as potential UV absorbers. Their efficacy stems from their molecular structure, which allows for the efficient absorption of UV light and its subsequent dissipation through photophysical processes. The mechanism often involves an excited-state intramolecular proton transfer (ESIPT) between the hydroxyl group and the imine nitrogen, a process that rapidly converts the absorbed electronic energy into heat without causing molecular degradation.
This class of compounds is being investigated as an alternative to more traditional UV absorbers like benzophenones, benzotriazoles, and hydroxyphenyl triazines. specialchem.comnih.govresearchgate.net Schiff bases offer potential advantages such as strong absorption in the UV-A and UV-B regions and good compatibility with various polymer matrices. nih.govbiointerfaceresearch.com Their performance is evaluated by their ability to prevent the formation of free radicals and hydroperoxides, which are the initial products of polymer photodegradation. nih.gov
The practical application of a UV stabilizer requires its successful integration into a polymer or coating formulation. google.com The stabilizer must be compatible with the host material, ensuring it can be mixed well to form a homogenous matrix without leaching or migrating to the surface over time. nih.gov
Schiff bases have been tested as photostabilizers for various polymers, including polystyrene (PS). biointerfaceresearch.com Studies involve preparing polymer films containing the Schiff base additive and exposing them to accelerated UV irradiation. The effectiveness of the stabilizer is then quantified by monitoring changes in the polymer's chemical structure and physical properties. Techniques commonly used include:
Infrared Spectroscopy: To monitor the formation of carbonyl groups (C=O), a key indicator of photo-oxidation. A lower rate of carbonyl group formation in the stabilized polymer compared to a blank sample indicates effective photostabilization. biointerfaceresearch.com
Weight Loss Measurement: Photodegradation can lead to chain scission and the release of volatile products, resulting in weight loss. An effective stabilizer will significantly reduce the percentage of weight loss. biointerfaceresearch.com
Surface Morphology Analysis: Techniques like Scanning Electron Microscopy (SEM) are used to observe changes in the polymer film's surface. Unstabilized polymers often show cracks and surface damage after UV exposure, while stabilized films maintain a smoother, more intact surface. biointerfaceresearch.com
Research has shown that the addition of certain Schiff bases can significantly enhance the photostability of polystyrene films, acting as both a light absorber and a free radical scavenger. biointerfaceresearch.com
| Polymer System | Test Method | Observation without Stabilizer | Observation with Schiff Base Stabilizer |
| Polystyrene (PS) Films | FTIR Spectroscopy (Carbonyl Index) | Rapid increase in carbonyl index upon UV exposure. | Significantly lower carbonyl index, indicating reduced photo-oxidation. biointerfaceresearch.com |
| Weight Loss (%) | Noticeable weight loss after 300 hours of irradiation. | Minimal weight loss compared to the blank polymer film. biointerfaceresearch.com | |
| Scanning Electron Microscopy (SEM) | Formation of cracks and surface irregularities. | Smoother surface with fewer defects after irradiation. biointerfaceresearch.com |
Investigation of Biochemical Interactions and Bioactivity Potential
The bioactivity of α-(4-Hydroxyphenylimino)-P-cresol and its analogues is a subject of significant scientific interest. While direct studies on this specific compound are limited in publicly available research, the broader class of Schiff bases to which it belongs has been extensively investigated for a variety of biochemical interactions. These studies provide a foundational understanding of the potential bioactivity of α-(4-Hydroxyphenylimino)-P-cresol.
Enzymatic Interaction Studies for Compounds with Similar Structures
Schiff bases containing phenol (B47542) rings have demonstrated notable inhibitory effects on several key metabolic enzymes. Research into these analogous compounds offers insights into the potential enzymatic interactions of α-(4-Hydroxyphenylimino)-P-cresol. For instance, a series of synthesized Schiff bases and hydrazineylidene derivatives have been shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase isoforms I and II (hCAs I and II). nih.govmdpi.com These enzymes are linked to global health disorders such as Alzheimer's disease, epilepsy, and glaucoma. mdpi.com
The inhibitory activities of these related compounds are quantified by their IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The lower the IC₅₀ value, the more potent the inhibitor. The synthesized Schiff bases exhibited IC₅₀ values in the nanomolar range, indicating significant inhibitory potential. nih.govmdpi.com
Enzyme Inhibition Data for Structurally Similar Schiff Bases
| Enzyme | IC₅₀ Range (nM) |
|---|---|
| Acetylcholinesterase (AChE) | 16.11–57.75 |
| Butyrylcholinesterase (BChE) | 19.80–53.31 |
| Human Carbonic Anhydrase I (hCA I) | 26.08 ± 8.53 |
| Human Carbonic Anhydrase II (hCA II) | 85.79 ± 24.80 |
Antioxidant Property Exploration of Related Schiff Bases
Schiff bases, particularly those incorporating phenolic moieties, are recognized for their antioxidant capabilities. iieta.orgiieta.orgresearchgate.netresearchgate.net These compounds can scavenge free radicals, which are implicated in a variety of diseases caused by oxidative stress. mdpi.comresearchgate.net The antioxidant activity of Schiff bases is often evaluated using methods such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) cation radical (ABTS•+) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•) scavenging assays. mdpi.com
In studies of related Schiff bases and hydrazineylidene derivatives, potent antioxidant activity was observed, with IC₅₀ values for DPPH and ABTS•+ scavenging in the microgram per milliliter range. mdpi.com For instance, some synthesized Schiff bases demonstrated DPPH scavenging activity with IC₅₀ values ranging from 12.15 to 99.01 µg/mL and ABTS•+ scavenging activity with IC₅₀ values from 4.30 to 34.65 µg/mL. mdpi.com
The reducing power of these compounds has also been assessed, with some Schiff bases showing a high absorbance value at 30 µg/mL, indicating significant reducing ability, in some cases exceeding that of standard antioxidants like BHA and BHT. nih.gov
Antioxidant Activity of Related Schiff Bases
| Assay | IC₅₀ Range (µg/mL) |
|---|---|
| DPPH• Scavenging | 12.15–99.01 |
| ABTS•+ Scavenging | 4.30–34.65 |
Broader Biological Macromolecule Binding Investigations
The interaction of Schiff bases with biological macromolecules extends beyond enzymes. The imine group (-C=N-), a defining feature of Schiff bases, possesses both electrophilic carbon and nucleophilic nitrogen atoms, which facilitates binding with various biological targets, including DNA. gsconlinepress.com The potential for these compounds to act as anticancer agents is an area of active research, with DNA interaction studies being a key component of this investigation. researchgate.net
The formation of stable complexes with metal ions is another important aspect of the bioactivity of Schiff bases. iieta.orgmdpi.com These metal complexes themselves can exhibit a range of biological activities, including antimicrobial and anticancer properties. mdpi.com The ability of Schiff bases to coordinate with metal ions through atoms like nitrogen and oxygen is a critical feature of their molecular interaction capabilities. iieta.org
Furthermore, molecular docking studies have been employed to predict the binding affinity of Schiff bases and their metal complexes to the active sites of proteins. For example, the binding of a novel Schiff base to human mitochondrial protein has been investigated, showing excellent binding affinity. mdpi.com These computational approaches provide valuable insights into the potential mechanisms of action and help in the design of new bioactive compounds.
Future Perspectives and Advanced Research Directions
Development of Novel Synthetic Routes and Derivatization Strategies
Future research will likely focus on developing more efficient, sustainable, and versatile methods for the synthesis of alpha-(4-Hydroxyphenylimino)-P-cresol and its derivatives. While traditional condensation reactions are effective, emerging synthetic strategies offer significant advantages.
Eco-Friendly Synthetic Approaches: There is a growing emphasis on "green chemistry" principles to minimize environmental impact. Future synthetic routes for this compound could explore:
Aqueous Medium Synthesis: Performing the condensation reaction in water instead of organic solvents presents a significant green alternative. This approach is not only environmentally benign but can also simplify the work-up procedure, as the product often precipitates out of the aqueous medium and can be isolated by simple filtration. tandfonline.comtandfonline.com
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. orientjchem.org
Catalyst-Free and Novel Catalyst Systems: The development of catalyst-free synthesis protocols or the use of environmentally friendly and recyclable catalysts, such as graphite, are promising areas of investigation. researchgate.net Graphite-catalyzed synthesis, for instance, offers advantages like high product yields, easy catalyst access, and simplified workup. researchgate.net
Derivatization for Tailored Properties: The presence of two phenolic hydroxyl groups and the aromatic rings in this compound offers ample opportunities for derivatization. Future strategies will likely involve the targeted modification of its structure to fine-tune its properties for specific applications. This could include the introduction of various functional groups to enhance solubility, thermal stability, or biological activity.
Advanced Material Integration and Performance Optimization for Hydroxyphenylimino-Cresol Based Materials
A significant area of future research lies in the integration of this compound as a monomer or modifying agent in advanced materials, particularly polymers.
Polymer Synthesis and Characterization: The diol functionality of this compound makes it an excellent candidate for the synthesis of novel polymers. A key example is its use in the preparation of polyurethanes. By reacting with various diisocyanates (both aromatic and aliphatic), a new class of polyurethanes with unique properties can be developed. scispace.com
| Diisocyanate Reactant | Resulting Polymer Type | Potential Properties |
| 4,4'-diphenylmethane diisocyanate (MDI) | Aromatic Polyurethane | High thermal stability, rigidity |
| Toluene 2,4-diisocyanate (TDI) | Aromatic Polyurethane | Good mechanical properties |
| Isophorone diisocyanate (IPDI) | Aliphatic Polyurethane | Light stability, flexibility |
| Hexamethylene diisocyanate (HDI) | Aliphatic Polyurethane | Weather resistance, elasticity |
This table is based on the findings reported in the synthesis of novel polyurethanes from this compound. scispace.com
Performance Optimization: Future work will focus on optimizing the performance of these materials. For polyurethanes containing the Schiff base moiety, this could involve:
Structure-Property Relationship Studies: A systematic investigation into how the structure of the diisocyanate and the concentration of the Schiff base diol affect the thermal, mechanical, and optical properties of the resulting polyurethane. researchgate.net
Hybrid Material Formulation: The development of hybrid materials, for instance by combining the Schiff base polyurethane with other polymers like epoxy resins, to create coatings with enhanced anticorrosion properties. mdpi.com
Introduction of Functional Moieties: Incorporating other functional groups, such as thiourea, into the polymer backbone could enhance properties like solubility and flame retardancy.
Expansion of Computational Methodologies for Prediction and Design
Computational chemistry offers powerful tools to predict the properties of this compound and its analogues, thereby guiding experimental efforts.
Density Functional Theory (DFT) Studies: DFT calculations are expected to be extensively used to investigate the molecular and electronic properties of this compound and its derivatives. Future computational studies could focus on:
Predicting Spectroscopic and Structural Parameters: Accurately predicting vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and NMR chemical shifts to complement experimental characterization. chemistryjournal.net
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the compound's reactivity, stability, and potential as an organic semiconductor. echemcom.com The energy gap between HOMO and LUMO is a key parameter in determining electronic properties. scispace.com
Nonlinear Optical (NLO) Property Prediction: Investigating the potential of this compound derivatives for applications in photonics and optoelectronics by calculating their hyperpolarizabilities. scispace.comresearchgate.netrsc.org Organic molecules with donor-π-acceptor frameworks often exhibit significant NLO properties. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov Future research could involve developing QSAR models for analogues of this compound to predict their antioxidant, anticancer, or other biological activities based on calculated molecular descriptors. nih.gov
Exploration of New Application Domains for this compound and its Analogues
The versatile chemical nature of phenolic Schiff bases suggests that this compound and its derivatives could find applications in a variety of new and emerging fields.
Anticancer Agents: Phenolic Schiff bases have shown promising potential as antitumor agents. mdpi.combohrium.comijlpr.com Future research could involve synthesizing and evaluating derivatives of this compound for their cytotoxic activity against various cancer cell lines. Molecular modeling and docking studies could be employed to understand their mechanism of action and to design more potent analogues. mdpi.comresearchgate.net
Corrosion Inhibitors: Schiff bases containing heteroatoms and aromatic rings can effectively inhibit the corrosion of metals in acidic media by adsorbing onto the metal surface. researchgate.netresearchgate.netmedcraveonline.comnih.govrsc.org The potential of this compound and its derivatives as corrosion inhibitors for mild steel and other alloys warrants further investigation. Both experimental electrochemical studies and theoretical calculations could be used to evaluate their inhibition efficiency and mechanism. nih.gov
Organic Electronics: The conjugated π-system in this compound makes it a candidate for applications in organic electronics. Research could be directed towards:
Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of metal complexes of this Schiff base for use as emitting layers in OLED devices. researchgate.net
Organic Semiconductors: Tuning the electronic properties of its derivatives through the introduction of electron-donating or electron-withdrawing groups to create materials with p-type, n-type, or balanced charge transport characteristics for use in organic field-effect transistors (OFETs). mdpi.com
Q & A
Q. How can p-cresol isomers be reliably distinguished in environmental or biological samples?
Gas chromatography (GC) coupled with mass spectrometry (MS) is the primary method for isomer differentiation. Key diagnostic ions (e.g., m/z 107, 108) and retention times are compared against standards and the NIST Webbook database. High-performance liquid chromatography (HPLC) with UV detection at 280 nm can further confirm p-cresol dominance in complex matrices like groundwater or microbial cultures .
Q. What experimental approaches optimize p-cresol adsorption in wastewater treatment?
Batch adsorption studies using activated carbon should systematically vary parameters:
- pH : Optimal adsorption occurs at pH 3 due to reduced ionization of p-cresol .
- Temperature : Higher temperatures (e.g., 25–40°C) enhance adsorption kinetics via increased diffusion rates.
- Adsorbent dose : Isotherms (e.g., Langmuir/Freundlich) quantify capacity, with qₑ (equilibrium adsorption) inversely related to initial p-cresol concentration .
Q. What are the primary microbial pathways for p-cresol degradation in aerobic systems?
Gram-negative Pseudomonas spp. degrade p-cresol via the para-hydroxybenzoate pathway, involving hydroxylation to 4-hydroxybenzyl alcohol and subsequent oxidation. Gram-positive Corynebacterium glutamicum employs a similar pathway, confirmed via comparative proteomics and gene knockout studies targeting pch gene clusters .
Advanced Research Questions
Q. How do sulfate-reducing versus methanogenic conditions influence p-cresol biodegradation kinetics?
Under sulfate-reducing conditions (SRC), p-cresol degradation rates are 18× higher (330 vs. 18 nmol/h/g dry weight) compared to methanogenic conditions. Sulfate acts as a terminal electron acceptor, driving oxidation of the methyl group to p-hydroxybenzoate. Molybdate inhibition (2 mM) blocks sulfate reduction, while bromoethanesulfonic acid (5 mM) inhibits methanogenesis, revealing metabolic dependencies .
Q. What experimental designs assess p-cresol-induced cytotoxicity in human cell lines?
- Cell viability : MTT assays quantify mitochondrial activity (e.g., 30–61% reduction in EAHY endothelial cells at 100–500 μM p-cresol) .
- Cell cycle/apoptosis : Flow cytometry with propidium iodide staining identifies S-phase arrest (>500 μM in EAHY cells) and apoptosis via Annexin V .
- Oxidative stress : DCFH-DA fluorescence measures ROS generation (EC₅₀ = 0.64 mM in HepaRG cells) . Statistical rigor: Use one-way ANOVA with Tukey post-hoc tests (p < 0.05) and ≥5 biological replicates .
Q. How does p-cresol modulate host-microbiome-drug interactions in pharmacokinetic studies?
Pharmacometabonomic approaches link predose urinary p-cresol sulfate to acetaminophen metabolism. High p-cresol competes for sulfotransferase enzymes, reducing acetaminophen sulfonation by 30–50% in vivo. Batch fermentations with fecal inocula (protein/FOS substrates) model microbiome-dependent p-cresol genotoxicity (e.g., HT29 cell DNA damage) .
Q. Why does p-cresol exhibit divergent toxicological effects in uremic patients versus in vitro models?
In uremia, p-cresol’s free fraction (toxicologically active) increases with hypoalbuminemia (e.g., from 5.9 to 8.2 μM with albumin <25 g/L). In vitro, p-cresol glucuronidation in HepaRG cells reduces necrosis (LDH release EC₅₀ = 0.85 mM), but glucuronide inhibitors (e.g., diclofenac) exacerbate toxicity by 27–30% .
Q. What genomic and metabolomic strategies identify p-cresol-producing microbes in contaminated sites?
- DNA-based assays : 16S rRNA sequencing tracks microbial community shifts during bioremediation (e.g., Clostridium enrichment in Superfund sites) .
- Metabolite profiling : GC-MS detects p-cresol and co-metabolites (e.g., acetate, butyrate) in competitive co-cultures. Clostridium difficile dominance correlates with p-cresol production (1.8–7.2 mg/L in groundwater), suppressing Gram-negative competitors .
Data Contradictions and Recommendations
- Degradation efficiency : p-Cresol degrades faster under SRC than methanogenesis , but site-specific microbial consortia (e.g., C. glutamicum) may override this trend . Validate via metatranscriptomics.
- Toxic thresholds : In vitro cytotoxicity (EC₅₀ ~0.64–1.00 mM) conflicts with clinical observations (free p-cresol >8 μM linked to CVD ). Use physiologically relevant models (e.g., 3D gut organoids).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
